molecular formula C21H19N3O2S B6567573 3-methyl-2-({[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one CAS No. 1021222-10-5

3-methyl-2-({[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one

Cat. No.: B6567573
CAS No.: 1021222-10-5
M. Wt: 377.5 g/mol
InChI Key: AQRUAHQVXVUGJR-UHFFFAOYSA-N
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Description

3-methyl-2-({[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one is a useful research compound. Its molecular formula is C21H19N3O2S and its molecular weight is 377.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 377.11979803 g/mol and the complexity rating of the compound is 584. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Preparation Methods

  • Synthetic Routes and Reaction Conditions:

    • Multi-step Synthesis: The compound is generally synthesized through a multi-step process starting with the formation of the quinazolinone core, followed by the introduction of the oxazole ring via a cyclization reaction. The final step involves attaching the thiomethyl group through a thioetherification reaction.

    • Reagents: Common reagents include methylating agents, thioethers, cyclization catalysts, and solvents such as dichloromethane and ethanol.

  • Industrial Production Methods:

    • Industrial synthesis may employ continuous flow reactors to optimize yield and reduce reaction times. Catalysts such as palladium on carbon (Pd/C) and base conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

  • Types of Reactions:

    • Oxidation: The compound can undergo oxidation reactions, typically converting thiomethyl to sulfoxide or sulfone derivatives.

    • Reduction: Reduction reactions can target the quinazolinone moiety, altering its chemical properties.

    • Substitution: Electrophilic aromatic substitution can occur on the phenyl ring of the oxazole moiety.

  • Common Reagents and Conditions:

    • Oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperoxybenzoic acid (mCPBA) are frequently used.

    • Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common.

  • Major Products Formed:

    • Products of oxidation include sulfoxides and sulfones.

    • Reduction can yield different hydroxyl or amine derivatives.

    • Substitution reactions typically result in halogenated or nitrated derivatives.

Scientific Research Applications

  • Chemistry:

    • Catalysis: The compound serves as a ligand in catalytic cycles for organic transformations.

    • Chemical Synthesis: Its unique structure is utilized as a building block for more complex organic molecules.

  • Biology:

    • Enzyme Inhibition: Acts as an inhibitor for certain enzyme classes due to its quinazolinone core.

    • Antimicrobial Activity: Exhibits potential antimicrobial properties, making it a candidate for drug development.

  • Medicine:

    • Drug Design: Structurally similar compounds are explored for anti-inflammatory and anticancer activities.

  • Industry:

    • Material Science: Used in the synthesis of specialty polymers and materials with unique electronic properties.

Mechanism of Action

  • Molecular Targets: The compound interacts with specific enzyme active sites, inhibiting their function. It also binds to cellular receptors, modulating biological pathways.

  • Pathways Involved: Includes inhibition of metabolic pathways related to cell proliferation and survival, affecting cellular functions and leading to therapeutic effects.

Comparison with Similar Compounds

  • 2-methyl-3-(4-phenyl-1,3-thiazol-2-yl)quinazolin-4(3H)-one

  • 3-methyl-2-(2-methylphenyl)-quinazolin-4-one

  • 4-methyl-2-(2-phenyl-1,3-oxazol-4-yl)quinazolin-4-one

  • 5-methyl-3-(2-phenylquinazolin-4-yl)oxazole

All this chemistry can sound like magic, but it’s fascinating how these compounds can unlock so many doors in research and industry. Dive into any of these points, and you'll find a wealth of knowledge and potential. What piques your interest most about this compound?

Properties

IUPAC Name

3-methyl-2-[[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methylsulfanyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O2S/c1-13-8-4-5-9-15(13)19-22-18(14(2)26-19)12-27-21-23-17-11-7-6-10-16(17)20(25)24(21)3/h4-11H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQRUAHQVXVUGJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC(=C(O2)C)CSC3=NC4=CC=CC=C4C(=O)N3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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